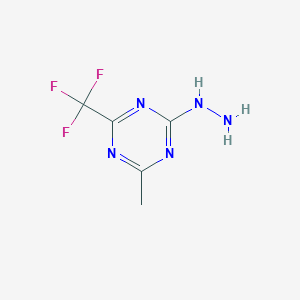
2-Hydrazinyl-4-methyl-6-(trifluoromethyl)-1,3,5-triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydrazinyl-4-methyl-6-(trifluoromethyl)-1,3,5-triazine is a chemical compound with the molecular formula C6H7F3N4. It is a member of the triazine family, which is known for its diverse applications in various fields such as agriculture, pharmaceuticals, and materials science. The presence of hydrazinyl, methyl, and trifluoromethyl groups in its structure makes it a compound of interest for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-4-methyl-6-(trifluoromethyl)-1,3,5-triazine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-4-methyl-6-(trifluoromethyl)-1,3,5-triazine with hydrazine hydrate. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the substitution of the chlorine atom with the hydrazinyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
2-Hydrazinyl-4-methyl-6-(trifluoromethyl)-1,3,5-triazine can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the hydrazinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Azo or azoxy compounds.
Reduction: Hydrazones or other reduced derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
科学的研究の応用
2-Hydrazinyl-4-methyl-6-(trifluoromethyl)-1,3,5-triazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2-Hydrazinyl-4-methyl-6-(trifluoromethyl)-1,3,5-triazine involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The overall effect depends on the specific biological pathway or target being studied.
類似化合物との比較
Similar Compounds
- 2-Hydrazinyl-4-methyl-6-(trifluoromethyl)pyrimidine
- 2-Hydrazinyl-4-methyl-6-(trifluoromethyl)benzene
- 2-Hydrazinyl-4-methyl-6-(trifluoromethyl)pyridine
Uniqueness
2-Hydrazinyl-4-methyl-6-(trifluoromethyl)-1,3,5-triazine is unique due to its triazine ring structure, which imparts distinct chemical properties compared to pyrimidine, benzene, or pyridine analogs. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it more suitable for certain applications in medicinal chemistry and materials science.
特性
CAS番号 |
61082-30-2 |
|---|---|
分子式 |
C5H6F3N5 |
分子量 |
193.13 g/mol |
IUPAC名 |
[4-methyl-6-(trifluoromethyl)-1,3,5-triazin-2-yl]hydrazine |
InChI |
InChI=1S/C5H6F3N5/c1-2-10-3(5(6,7)8)12-4(11-2)13-9/h9H2,1H3,(H,10,11,12,13) |
InChIキー |
WDEHPLAACLPGOZ-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=NC(=N1)NN)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


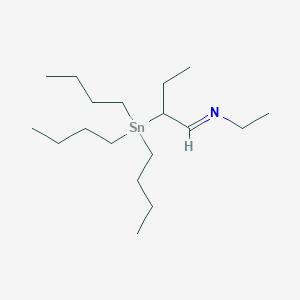

![N-[4-(4-Methoxybenzoyl)-5-methyl-1H-pyrrol-3-yl]glycinamide](/img/structure/B14589017.png)
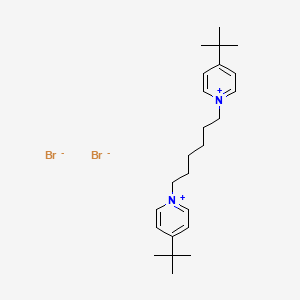
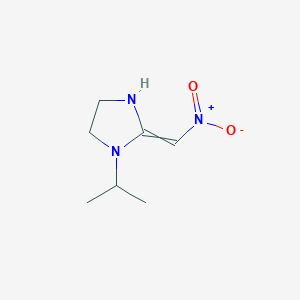

![2-[Dichloro(nitro)methyl]-1-methylimidazolidine](/img/structure/B14589047.png)
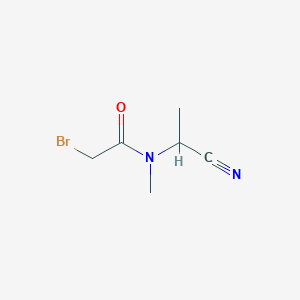

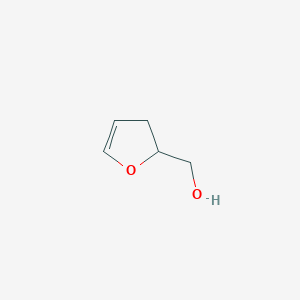
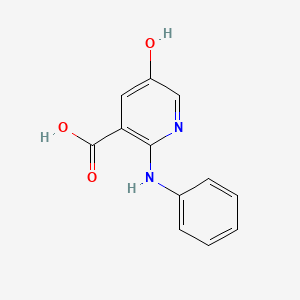

![1-(1H-Indol-3-yl)-2-[4-(2-oxoimidazolidin-1-yl)piperidin-1-yl]ethane-1,2-dione](/img/structure/B14589085.png)

